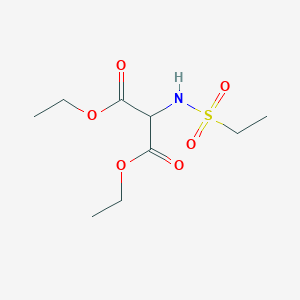

1,3-Diethyl 2-ethanesulfonamidopropanedioate

Overview

Description

1,3-Diethyl 2-ethanesulfonamidopropanedioate is a chemical compound with the molecular formula C9H17NO6S and a molecular weight of 267.3 g/mol . It is known for its unique structure, which includes an ethanesulfonamide group attached to a propanedioate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-ethanesulfonamidopropanedioate typically involves the reaction of diethyl malonate with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product . The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Commonly used solvents include dichloromethane or chloroform.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-ethanesulfonamidopropanedioate undergoes various chemical reactions, including:

- **

Biological Activity

1,3-Diethyl 2-ethanesulfonamidopropanedioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two ethyl groups and a sulfonamide moiety. The sulfonamide group is known for its biological significance, particularly in antimicrobial activity.

The biological activity of this compound primarily involves its interaction with various biomolecular targets. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction is crucial for the compound's antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development as an antibiotic agent.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest that the compound may also possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial potential of various sulfonamide derivatives, including this compound. The results indicated that this compound demonstrated superior activity compared to other derivatives tested. The study utilized standard disk diffusion methods to assess the efficacy against common pathogens.

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions.

Research Findings

Recent literature reviews highlight the importance of sulfonamide compounds in drug development. The unique properties of this compound position it as a promising candidate for further exploration in pharmacological studies.

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

diethyl 2-(ethylsulfonylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S/c1-4-15-8(11)7(9(12)16-5-2)10-17(13,14)6-3/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRMUISWPAZOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.